4-(4-Bromothiophen-3-yl)benzonitrile
Description
4-(4-Bromothiophen-3-yl)benzonitrile is a brominated aromatic compound featuring a benzonitrile core substituted with a 4-bromothiophene moiety. This structure combines electron-withdrawing (nitrile) and electron-donating (thiophene) groups, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science.
Properties
Molecular Formula |
C11H6BrNS |
|---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
4-(4-bromothiophen-3-yl)benzonitrile |
InChI |
InChI=1S/C11H6BrNS/c12-11-7-14-6-10(11)9-3-1-8(5-13)2-4-9/h1-4,6-7H |
InChI Key |
NAZIALBAZBQPBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The table below compares key physical and structural properties of 4-(4-Bromothiophen-3-yl)benzonitrile with related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|---|---|
| This compound | C₁₁H₆BrNS | 264.14 (calc.) | Not reported | Not reported | Not reported | Bromothiophene, nitrile |
| 4-(4-Bromo-3-formylphenoxy)benzonitrile | C₁₄H₈BrNO₂ | 302.12 | 109–111 | 441.9 ± 35.0 | 1.56 ± 0.1 | Bromo, formyl, nitrile |
| 4-(3-Thienyl)benzonitrile | C₁₁H₇NS | 185.24 | Not reported | Not reported | Not reported | Thiophene, nitrile |
| 4-(2,6-Dimethylphenylthio)benzonitrile | C₁₅H₁₂NS | 241.33 | Not reported | Not reported | Not reported | Thioether, nitrile |
| 4-[[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]methylbenzonitrile | C₂₁H₁₃BrN₆S | 461.34 | Not reported | Not reported | Not reported | Triazole, pyridine, nitrile |
Key Observations :
- Bromine Substituents : Bromine enhances molecular weight and polarizability, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Nitrile Group : The nitrile group contributes to dipole interactions, improving solubility in polar solvents and thermal stability .
- Heterocyclic Moieties : Thiophene and triazole groups enhance π-conjugation, relevant for optoelectronic applications .
This compound
Nucleophilic Substitution : Bromine displacement on activated aryl halides using cyanide sources .
Cross-Coupling : Palladium-catalyzed couplings (e.g., Stille or Suzuki) between bromothiophene derivatives and benzonitrile boronic acids .
Comparative Examples:
- 4-(4-Bromo-3-formylphenoxy)benzonitrile: Synthesized via formylation of bromophenol followed by nucleophilic substitution with 4-cyanophenol .
- Triazole Derivatives : Formed via cycloaddition reactions between nitriles and hydrazines under microwave irradiation .
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